N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzamide
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Description
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzamide is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.498. The purity is usually 95%.
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Mechanism of Action
Target of Action
A similar compound was found to interact with theAdenosine receptor A2a . This receptor plays a crucial role in many biochemical processes, including inflammatory response and neurotransmission.
Mode of Action
Based on its potential interaction with the adenosine receptor a2a, it can be hypothesized that the compound may bind to this receptor and modulate its activity . The specific changes resulting from this interaction would depend on the nature of the compound-receptor binding.
Biochemical Pathways
Given the potential target, it can be inferred that the compound may influence pathways related toadenosine signaling . The downstream effects of this could include changes in inflammatory response and neurotransmission.
Result of Action
If the compound does indeed interact with the adenosine receptor a2a, it could potentially influence cellular processes such as inflammation and neurotransmission .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-29-21-11-9-19(10-12-21)24(28)25-18-22(23-8-5-17-30-23)27-15-13-26(14-16-27)20-6-3-2-4-7-20/h2-12,17,22H,13-16,18H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQUVRXFFXTXCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.